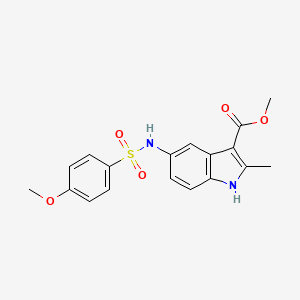![molecular formula C16H28BrN3O B6605553 N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide CAS No. 2241145-49-1](/img/structure/B6605553.png)
N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Adamantan-2-yl)methylmorpholine-4-carboximidamide hydrobromide, also referred to as ADMMH, is a synthetic compound of adamantane and morpholine groups, and is a highly potent and selective inhibitor of cyclin-dependent kinases (CDKs). CDKs are important proteins that regulate cell division and are involved in a variety of diseases. ADMMH has been found to be an effective inhibitor of multiple CDKs, including CDK2, CDK7, and CDK9. ADMMH has been studied for its potential therapeutic applications, and has been shown to have a variety of biochemical and physiological effects.
作用機序
ADMMH acts as an inhibitor of N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide by binding to the ATP-binding pocket of the enzyme. This binding prevents the enzyme from catalyzing its normal reaction, thus inhibiting its activity. In addition, ADMMH has been found to bind to other proteins involved in cell cycle regulation, such as cyclin A and B, and can inhibit the activity of these proteins as well.
Biochemical and Physiological Effects
ADMMH has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation and oxidative stress. In addition, it has been found to have neuroprotective effects, and can be used to protect neurons from damage caused by neurodegenerative diseases.
実験室実験の利点と制限
ADMMH has several advantages for lab experiments. It is a highly potent and selective inhibitor of N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide, and can be used to study the role of these enzymes in cell cycle regulation. In addition, it is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to its use. ADMMH is not water soluble, and thus must be used in an organic solvent. In addition, it can be toxic to cells at high concentrations and must be used with caution.
将来の方向性
ADMMH has a great potential for therapeutic applications, and there are a number of future directions that could be explored. These include further research into its anti-cancer and anti-inflammatory effects, as well as its potential use in the treatment of neurodegenerative diseases. In addition, further research could be done to explore the role of ADMMH in other biochemical and physiological processes, such as cell differentiation and apoptosis. Finally, further research could be done to explore the potential for ADMMH to be used as a drug delivery system, as it has been found to be an effective inhibitor of N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide.
合成法
ADMMH is synthesized using a two-step process. The first step involves the reaction of adamantan-2-ylmethylchloride and morpholine, followed by the addition of 4-carboximidamide hydrobromide to the reaction mixture. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide, and is catalyzed by a base such as triethylamine. The second step involves the deprotection of the adamantane group with a base such as sodium hydroxide. The reaction produces a white crystalline solid that is soluble in water and organic solvents.
科学的研究の応用
ADMMH has been studied for its potential therapeutic applications. It has been found to be an effective inhibitor of multiple N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide, including CDK2, CDK7, and CDK9. In addition, it has been shown to have anti-cancer and anti-inflammatory properties and can be used to treat a variety of cancers, including breast and lung cancers. ADMMH has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases.
特性
IUPAC Name |
N'-(2-adamantylmethyl)morpholine-4-carboximidamide;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O.BrH/c17-16(19-1-3-20-4-2-19)18-10-15-13-6-11-5-12(8-13)9-14(15)7-11;/h11-15H,1-10H2,(H2,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQFLVOSUCNABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=NCC2C3CC4CC(C3)CC2C4)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BrN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B6605511.png)

![3-chlorothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B6605521.png)
![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)


![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)
![4-(aminomethyl)-N-ethyl-N-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide, bis(trifluoroacetic acid)](/img/structure/B6605548.png)
![ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate](/img/structure/B6605563.png)
![2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid](/img/structure/B6605571.png)
![rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate](/img/structure/B6605585.png)